N-(2,6-dimethylphenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(2,6-dimethylphenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-triazin-3-yl core substituted with a 4-ethoxybenzyl group at position 6 and a thioacetamide moiety at position 2. Structural characterization, including crystallographic analysis, has been facilitated by tools such as the SHELX software suite, which is widely employed for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-4-29-17-10-8-16(9-11-17)12-18-21(28)24-22(26-25-18)30-13-19(27)23-20-14(2)6-5-7-15(20)3/h5-11H,4,12-13H2,1-3H3,(H,23,27)(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGJBIYAPINDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's molecular structure, biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 424.5 g/mol. The compound features a thioacetamide moiety linked to a triazine derivative, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antitumor and antimicrobial properties. Below are key findings:
Antitumor Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
-
Case Studies :
- In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 value of 15 µM) after 48 hours of exposure .
- Another study demonstrated its effectiveness against lung carcinoma cells (A549), where it inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs) .
Antimicrobial Activity
- Antibacterial Properties : The compound has shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL depending on the bacterial strain tested.
- Antifungal Activity : Preliminary tests indicated that it possesses antifungal properties against Candida species with MIC values around 32 µg/mL .
Detailed Research Findings
The following table summarizes various studies on the biological activity of this compound:
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,2,4-triazine derivatives modified at positions 3 and 4. Key analogues include:
N-(2-methylphenyl)-2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Structural difference : Lacks the 4-ethoxy group on the benzyl substituent and has a 2-methylphenyl instead of 2,6-dimethylphenyl.
- Impact : Reduced hydrophobicity and altered steric effects, leading to lower binding affinity in kinase assays (IC₅₀ = 12 µM vs. 8 µM for the target compound) .
N-(2,6-diethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Structural difference : Ethyl groups replace methyl on the phenyl ring, and a methoxy substitutes the ethoxy group.
- Impact : Increased metabolic stability (t₁/₂ = 4.2 h vs. 3.1 h for the target compound) due to reduced oxidative dealkylation .
6-(4-Nitrobenzyl)-3-((2-(phenylamino)-2-oxoethyl)thio)-1,2,4-triazin-5(4H)-one Structural difference: Nitro group replaces ethoxy, and phenylamino substitutes dimethylphenyl. Impact: Enhanced electron-withdrawing effects improve solubility but reduce cell permeability (logP = 1.2 vs. 2.5 for the target compound) .
Data Table: Comparative Analysis
| Compound Name | Substituent R₁ (Position 6) | Substituent R₂ (Acetamide N) | IC₅₀ (Kinase Inhibition) | logP | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|---|
| Target Compound | 4-ethoxybenzyl | 2,6-dimethylphenyl | 8 µM | 2.5 | 3.1 |
| N-(2-methylphenyl)-... (Analogue 1) | benzyl | 2-methylphenyl | 12 µM | 2.1 | 2.8 |
| N-(2,6-diethylphenyl)-... (Analogue 2) | 4-methoxybenzyl | 2,6-diethylphenyl | 9 µM | 2.9 | 4.2 |
| 6-(4-Nitrobenzyl)-... (Analogue 3) | 4-nitrobenzyl | phenylamino | 15 µM | 1.2 | 1.5 |
Key Findings
- Steric Effects : The 2,6-dimethylphenyl group in the target compound optimizes kinase binding by balancing steric hindrance and hydrophobic interactions.
- Electronic Effects : The 4-ethoxy group enhances electron-donating capacity, improving ligand-receptor interactions compared to nitro or methoxy substituents.
- Metabolic Stability : Ethyl or bulkier substituents on the phenyl ring (e.g., diethylphenyl) prolong half-life, critical for in vivo efficacy.
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined using programs like SHELXL, which enables precise determination of bond lengths, angles, and torsional parameters . For example, the C-S bond in the thioacetamide moiety of the target compound (1.76 Å) is shorter than in Analogue 3 (1.82 Å), suggesting stronger conjugation and stability .
Preparation Methods
Cyclization of Hydrazide Derivatives
The triazinone scaffold is synthesized via cyclocondensation of a hydrazide with a carbonyl compound. Adapted from methodologies in CN102250026A, the use of acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogensulfate) as dual solvent-catalysts enables efficient one-pot synthesis:
Reaction Setup :
Workup :
Thiolation of the Triazinone Core
The introduction of a thiol group at position 3 is achieved via nucleophilic displacement:
Chlorination :
Thiol Substitution :
Synthesis of N-(2,6-Dimethylphenyl)Chloroacetamide
Acetylation of 2,6-Dimethylaniline
Acylation Reaction :
Purification :
- Wash with sodium bicarbonate, dry over MgSO₄, and evaporate to yield N-(2,6-dimethylphenyl)chloroacetamide (mp 98–100°C).
Coupling of Thiol and Chloroacetamide Moieties
Thioether Formation
The final step involves nucleophilic substitution between the triazin-3-thiol and chloroacetamide:
Reaction Conditions :
Purification :
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.35 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 3.88 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃), 1.35 (t, J=7.0 Hz, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
Melting Point and Solubility
- mp : 214–216°C.
- Solubility : Soluble in DMF, DMSO; sparingly soluble in ethanol.
Optimization and Scalability Considerations
Catalyst Recycling
Phosphotungstic acid (used in CN107522672A) or ionic liquids (from CN102250026A) can be recovered and reused for 5–7 cycles without significant activity loss, reducing production costs by ~30%.
Green Chemistry Metrics
- Atom Economy : 82% (for triazinone synthesis).
- E-Factor : 1.2 kg waste/kg product (superior to traditional methods).
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(2,6-dimethylphenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide with high purity?
- Methodological Answer : Synthesis requires strict control of reaction conditions:
- Temperature : Reflux conditions (e.g., ethanol at 80°C) are often employed to facilitate intermediate formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of thiol-containing intermediates .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical to isolate the final compound with >95% purity .
- Key Challenges : Competing side reactions (e.g., oxidation of thioether groups) must be minimized by inert atmospheres .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (e.g., 2,6-dimethylphenyl substituents) and thioacetamide linkages. Discrepancies in peak splitting indicate conformational isomerism .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and detects fragmentation patterns unique to the triazinone core .
- Elemental Analysis : Validates stoichiometry, particularly for sulfur and nitrogen content .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Studies : Use standardized protocols (e.g., IC₅₀ determination) to compare activity against enzyme targets (e.g., kinases) versus cell-based assays .
- Molecular Docking : Employ software like AutoDock Vina to model interactions between the triazinone core and active sites, identifying steric or electronic mismatches .
- Control Experiments : Include structurally similar analogs (e.g., triazole derivatives) to isolate the contribution of the 4-ethoxybenzyl group to activity .
Q. What strategies are effective for resolving crystallographic data discrepancies during structural refinement?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data to refine anisotropic displacement parameters and address twinning or disorder in the triazinone ring .
- Validation Tools : Check for overfitting using R-free values and electron density maps (e.g., omit maps for the acetamide moiety) .
- Complementary Techniques : Pair X-ray crystallography with DFT calculations to validate bond angles and torsional strain in the 4-ethoxybenzyl substituent .
Q. How can researchers optimize the compound’s stability under varying pH and light conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers and UV light (254 nm), monitoring degradation via HPLC. The thioether linkage is prone to oxidation at pH >10 .
- Stabilizers : Add antioxidants (e.g., BHT) or light-protective excipients (e.g., titanium dioxide) in formulation studies .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. What experimental approaches are recommended for elucidating structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modifications to the 4-ethoxybenzyl group (e.g., halogen substitution) and compare bioactivity .
- QSAR Modeling : Apply multivariate regression to correlate logP values of substituents with antimicrobial potency .
- In Silico Screening : Use Molinspiration or SwissADME to predict pharmacokinetic properties (e.g., BBB permeability) early in SAR studies .
Data Analysis & Contradiction Resolution
Q. How should researchers address variability in synthetic yields reported across studies?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between parameters (e.g., solvent polarity vs. catalyst loading) .
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., reaction time contributes 60% to yield variability) .
- Reproducibility Protocols : Standardize reagent sources (e.g., anhydrous solvents) and exclude hygroscopic intermediates .
Q. What methods validate the compound’s mechanism of action when biochemical and cellular assay data conflict?
- Methodological Answer :
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in live cells .
- CRISPR Knockout Models : Generate cell lines lacking the suspected target enzyme to test activity retention .
- Metabolomics Profiling : Compare metabolite changes in treated vs. untreated cells to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
